molecular formula C19H16N2O4 B2380878 Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034534-01-3

Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

カタログ番号: B2380878
CAS番号: 2034534-01-3
分子量: 336.347
InChIキー: UWWZBTZYFMKFCL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a synthetic organic compound designed for research applications. Its molecular structure incorporates a benzoate ester linked to a furan-pyridine hybrid moiety through a carbamoyl bridge, making it a potential building block in medicinal chemistry and materials science . Compounds with similar structural motifs, such as furan and pyridine heterocycles, are frequently employed in drug discovery and the synthesis of more complex molecules . While the specific mechanism of action for this compound is not reported, structurally related molecules featuring a carbamoyl benzoate core have been investigated as inhibitors of protein-DNA interactions. For instance, research on phenylpyrazolidinone derivatives has shown that such scaffolds can act as potent Ku70/80 targeted DNA-PK inhibitors, which are relevant in cancer research when combined with radiotherapy . The presence of both the furan and pyridine rings suggests potential for significant aromatic stacking interactions and hydrogen bonding, which could facilitate binding to biological targets . This compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

特性

IUPAC Name

methyl 4-[[5-(furan-3-yl)pyridin-3-yl]methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-24-19(23)15-4-2-14(3-5-15)18(22)21-10-13-8-17(11-20-9-13)16-6-7-25-12-16/h2-9,11-12H,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWZBTZYFMKFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

化学反応の分析

Types of Reactions

Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones

    Reduction: Piperidine derivatives

    Substitution: Various substituted benzoates

科学的研究の応用

Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate has several scientific research applications:

作用機序

The mechanism of action of Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound’s furan and pyridine rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. Additionally, the benzoate moiety may enhance the compound’s binding affinity to certain receptors or enzymes.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of benzoate esters modified with heterocyclic substituents. Below is a structural and functional comparison with analogous compounds from the literature:

Structural Comparison

Compound Name Ester Group Heterocycle(s) Linker Group Key Modifications Reference
Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate Methyl Pyridine, Furan Carbamoyl Pyridine-furan hybrid N/A
I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl Pyridazine Phenethylamino Pyridazine core, amino linker
I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Ethyl 6-Methylpyridazine Phenethylamino Methylated pyridazine
I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Ethyl Methylisoxazole Phenethylamino Isoxazole ring
I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Ethyl 3-Methylisoxazole Phenethylthio Thioether linker
I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Ethyl 3-Methylisoxazole Phenethoxy Ether linker
Methyl 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetate (25) Methyl Chlorophenyl, Benzyl Phenoxyacetate Chlorophenyl, benzyloxycarbamoyl

Key Differences and Implications

Heterocyclic Core: The target compound uses a pyridine-furan hybrid, whereas analogs like I-6230 and I-6232 employ pyridazine or isoxazole rings. The furan in the target compound may instead prioritize π-π stacking or hydrophobic interactions.

Ester Group :

  • The methyl ester in the target compound is less lipophilic than the ethyl esters in I-6230–I-6473. Methyl esters are typically hydrolyzed faster in vivo, which could shorten half-life but improve prodrug activation .

Linker Chemistry: The carbamoyl linker in the target compound contrasts with amino, thio, or ethoxy linkers in analogs.

Biological Relevance :

  • Compounds like I-6230–I-6473 were designed as kinase inhibitors, leveraging pyridazine/isoxazole motifs for ATP-binding pocket interactions . The target compound’s furan-pyridine system may instead target HDACs (as suggested by ’s HDAC8-focused synthesis), where aromatic stacking with zinc-binding domains is critical .

Research Findings

  • Metabolic Stability : Ethyl esters (e.g., I-6230) exhibit longer plasma half-lives than methyl esters due to slower esterase hydrolysis .
  • Binding Affinity : Pyridazine analogs (I-6230, I-6232) show higher inhibitory activity against tyrosine kinases than isoxazole derivatives, attributed to stronger dipole interactions .

生物活性

Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate can be represented as follows:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3

This compound features a furan ring, a pyridine moiety, and a benzoate structure, contributing to its unique chemical properties and biological interactions.

The biological activity of Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is attributed to its interaction with various molecular targets, including enzymes and receptors. The furan and pyridine rings may facilitate hydrogen bonding and π-π stacking interactions with biological macromolecules, modulating their activity. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways critical for physiological responses.

Antimicrobial Activity

Research has indicated that compounds containing furan and pyridine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate shows activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators.

Case Study : A study published in the Journal of Medicinal Chemistry found that derivatives similar to Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting its potential as a lead compound for further development.

In Vivo Studies

In vivo studies using animal models have further elucidated the pharmacokinetics and toxicity profile of this compound. Notably, a study involving mice showed that administration of the compound resulted in significant tumor reduction without notable toxicity at therapeutic doses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the furan or pyridine rings can enhance potency and selectivity. For instance, substituting different groups on the pyridine ring has been shown to improve binding affinity to target enzymes.

Q & A

Q. How do formulation strategies impact its pharmacokinetic profile?

  • Methodological Answer :
  • Nanocarriers : Encapsulate in PLGA nanoparticles to enhance bioavailability and reduce systemic toxicity .
  • Prodrug Design : Synthesize phosphate esters to improve water solubility and controlled release in vivo .
  • PK/PD Modeling : Use Phoenix WinNonlin to correlate plasma concentrations (Cmax_{max}, AUC) with efficacy in animal models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。